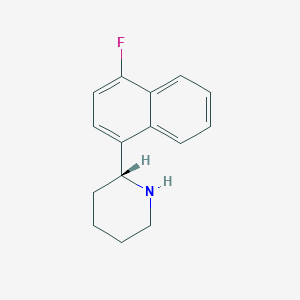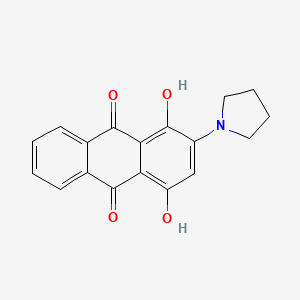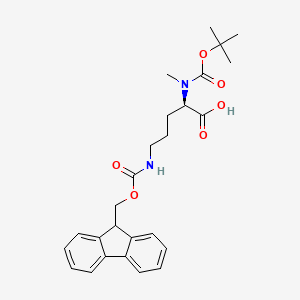
9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H32N4O2 . It is a derivative of anthraquinone, characterized by the presence of two dimethylamino propyl groups attached to the amino groups at positions 1 and 4 of the anthracenedione structure. This compound is known for its vibrant blue color and has applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- typically involves the reaction of 9,10-anthraquinone with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- is used as a redox-active molecule in nonaqueous redox flow batteries. Its ability to undergo multiple reversible oxidation states makes it a promising candidate for energy storage applications .
Biology and Medicine: Its structure allows for modifications that can enhance its activity against certain types of cancer cells .
Industry: In the industrial sector, this compound is used as a dye and pigment due to its vibrant blue color. It is also employed in the synthesis of other complex organic molecules .
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of antitumor agents .
Comparación Con Compuestos Similares
- 1,4-Bis((2-ethylhexyl)amino)-9,10-anthracenedione
- 1,4-Bis((3-(dimethylamino)propyl)amino)anthraquinone
- 1,4-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione
Uniqueness: Compared to similar compounds, 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- stands out due to its enhanced solubility in organic solvents and its ability to undergo multiple reversible redox reactions. These properties make it particularly suitable for applications in redox flow batteries and as a potential antitumor agent .
Propiedades
Número CAS |
52869-33-7 |
|---|---|
Fórmula molecular |
C24H32N4O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3 |
Clave InChI |
VHYAWLPWWTTXKM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



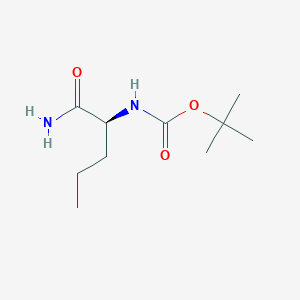
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
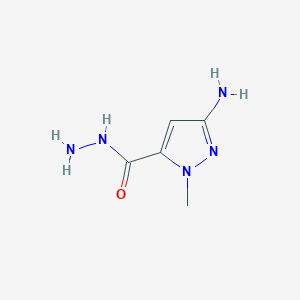
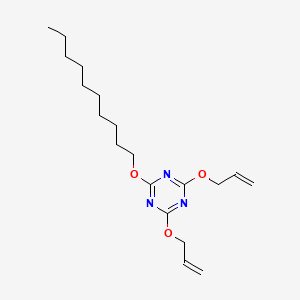
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

